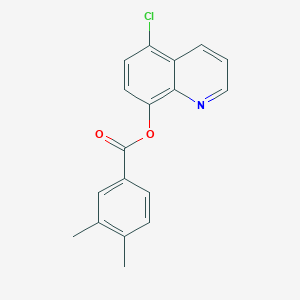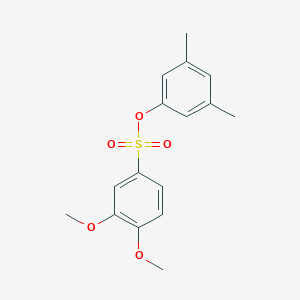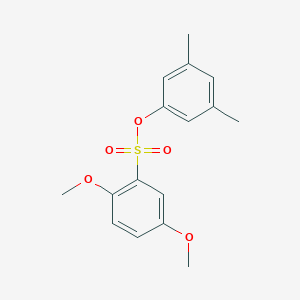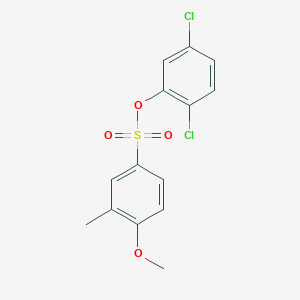![molecular formula C14H23NO4S B352816 [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine CAS No. 929492-77-3](/img/structure/B352816.png)
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine: is an organic compound belonging to the sulfonamide class. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with butyl, dimethoxy, and dimethyl groups. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfonic acids, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry: [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Sulfonamides are known for their antibacterial activity, and derivatives of this compound may exhibit similar properties.
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of the compound.
Comparaison Avec Des Composés Similaires
- N-butylbenzenesulfonamide
- N-methyl-2,5-dimethoxybenzenesulfonamide
- N-ethyl-2,5-dimethoxybenzenesulfonamide
Comparison: [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine is unique due to the presence of both butyl and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to N-butylbenzenesulfonamide, the additional methoxy and methyl groups in this compound may enhance its solubility and interaction with biological targets. Similarly, the presence of the butyl group distinguishes it from N-methyl-2,5-dimethoxybenzenesulfonamide and N-ethyl-2,5-dimethoxybenzenesulfonamide, potentially affecting its pharmacokinetic properties.
Propriétés
Numéro CAS |
929492-77-3 |
|---|---|
Formule moléculaire |
C14H23NO4S |
Poids moléculaire |
301.4g/mol |
Nom IUPAC |
N-butyl-2,5-dimethoxy-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-6-7-8-15(3)20(16,17)14-10-12(18-4)11(2)9-13(14)19-5/h9-10H,6-8H2,1-5H3 |
Clé InChI |
JOTXCVKQQTXBAZ-UHFFFAOYSA-N |
SMILES |
CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
SMILES canonique |
CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B352751.png)


![N-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B352766.png)
